
4-chloro-N-(2-morpholin-4-ylethyl)-3-morpholin-4-ylsulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-chloro-N-(2-morpholin-4-ylethyl)-3-morpholin-4-ylsulfonylbenzamide is a synthetic molecule that incorporates a benzamide core with chloro, sulfonyl, and morpholine substituents. This structure is related to various compounds that have been synthesized and studied for their biological activities, such as gastroprokinetic, antibacterial, molluscicidal, antitumor, and anticonvulsive effects . The presence of morpholine rings and chloro substituents is a common theme in these compounds, suggesting a potential for diverse biological applications.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from simpler molecules. For instance, compounds with morpholine and benzamide structures have been synthesized by amination, followed by cyclization or condensation reactions . The synthesis of sulfamoyl derivatives involves the reaction of amines with arylsulfonyl chlorides under controlled pH, followed by alkylation with benzyl halides . These methods highlight the importance of careful selection of starting materials and reaction conditions to obtain the desired products with high purity and yield.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography. For example, a 5-chlorosalicylic acid derivative incorporating a morpholine moiety was crystallized and analyzed, revealing specific dihedral angles between the benzene rings and the morpholine ring, which could influence biological activity . Such structural analyses are crucial for understanding the conformational preferences of these molecules and their potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by their functional groups. The presence of amino, sulfonyl, and chloro groups allows for further chemical modifications, such as alkylation, aminomethylation, and reduction reactions . These reactions can be used to fine-tune the properties of the compounds, such as solubility, stability, and biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. For instance, the salt form of a morpholine derivative was characterized by its hydrogen bonding patterns, which can affect its solubility and crystallinity . Understanding these properties is essential for the development of pharmaceutical agents, as they influence the compound's behavior in biological systems and its suitability for drug formulation.
Scientific Research Applications
Synthesis and Characterization
Morpholine derivatives are synthesized through various chemical reactions, highlighting their structural and chemical properties. For instance, the synthesis of morpholine derivatives involves the reaction of 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, characterized by NMR, IR, and Mass spectral studies, including X-ray diffraction to confirm their structure (Mamatha S.V et al., 2019). Similarly, the creation of novel morpholine compounds via the Mannich base method, confirmed by IR, 1H NMR, 13C NMR, mass, and elemental analyses, showcases the versatility of morpholine as a scaffold for developing biologically active molecules (Aziz‐ur‐Rehman et al., 2016).
Biological Activity
Research into the biological activities of morpholine derivatives reveals their potential in addressing various health issues. Studies have explored their antimicrobial properties, indicating significant activity against bacteria and fungi (Idhayadhulla et al., 2014). Additionally, morpholine derivatives have been evaluated for their potential in neuroprotection, offering avenues for treating neurological disorders (Kwon et al., 2010). The development of selective σ1 receptor ligands from morpholine derivatives further illustrates their application in modulating receptor activity, with implications for pain management and other therapeutic areas (Navarrete-Vázquez et al., 2016).
Mechanism of Action
This compound might be a part of a collection of rare and unique chemicals for early discovery researchers
Researchers who work with such compounds typically assume responsibility for confirming the product’s identity and/or purity . They might conduct various experiments to understand the compound’s interactions with its targets, the biochemical pathways it affects, its ADME properties, and the molecular and cellular effects of its action. They might also investigate how environmental factors influence the compound’s action, efficacy, and stability.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-N-(2-morpholin-4-ylethyl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O5S/c18-15-2-1-14(17(22)19-3-4-20-5-9-25-10-6-20)13-16(15)27(23,24)21-7-11-26-12-8-21/h1-2,13H,3-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMADVSLBSYFFQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-morpholin-4-ylethyl)-3-morpholin-4-ylsulfonylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

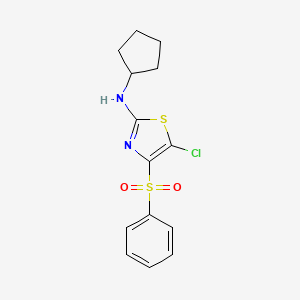
![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2519876.png)

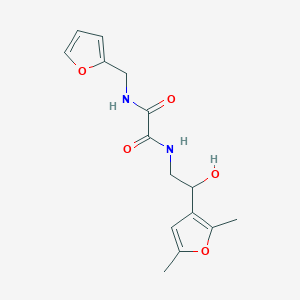
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2519882.png)
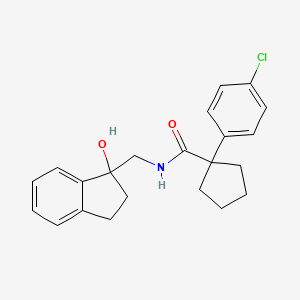
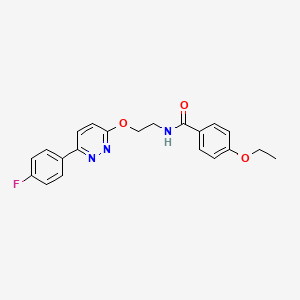
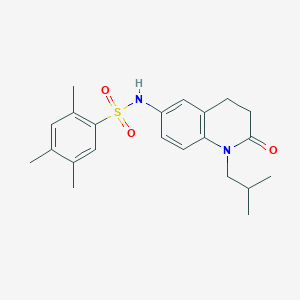
![methyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2519887.png)
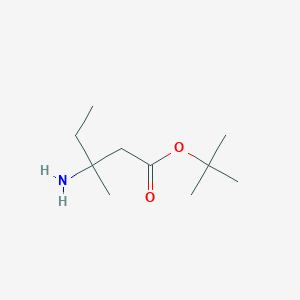
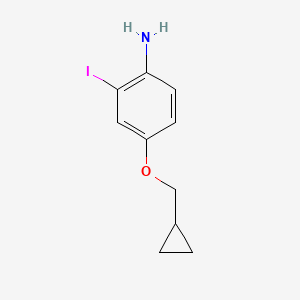
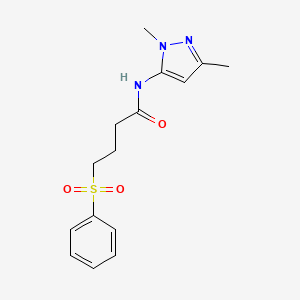
![7-(5-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2519894.png)
![N-(3-chloro-4-methylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2519895.png)